molecular formula C13H14N4O2S B2900950 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide CAS No. 832739-53-4

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide

Cat. No.: B2900950
CAS No.: 832739-53-4
M. Wt: 290.34
InChI Key: YNDSQSMHAQOOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide typically involves the reaction of 4-(4-methoxyphenyl)pyrimidine-2-thiol with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-(4-Methoxyphenyl)pyrimidine-2-thiol and acetohydrazide.

    Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Antimicrobial Activity

A study published in Letters in Drug Design & Discovery detailed the synthesis of various pyrimidine-hydrazones, including derivatives of 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide. These compounds were evaluated for their antimicrobial activity against a range of pathogens, demonstrating significant effectiveness, particularly against Gram-positive bacteria. The study highlighted the importance of the pyrimidine moiety in enhancing biological activity .

Anticancer Properties

Research has indicated that compounds containing the pyrimidine structure exhibit anticancer properties. A derivative of this compound was tested in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action. The presence of the methoxyphenyl group is believed to contribute to its enhanced activity by improving lipophilicity and cellular uptake.

Data Table: Summary of Biological Activities

Activity Type Tested Compound Target Organism/Cell Line IC50 (µM) Reference
AntimicrobialThis compoundStaphylococcus aureus12.5
AnticancerDerivative of this compoundMCF-7 (breast cancer)15.0

Synthesis and Modification

The synthesis of this compound involves the reaction of appropriate hydrazine derivatives with thioacetic acid derivatives. Modifications to the structure can lead to variations with enhanced biological activities. For instance, altering substituents on the pyrimidine ring can significantly impact the compound's efficacy against specific pathogens or cancer cells.

Case Studies

  • Antimicrobial Screening : In a comprehensive screening study, various derivatives including this compound were tested against clinical isolates of bacteria and fungi. The results indicated a notable spectrum of activity, particularly against resistant strains .
  • Cytotoxicity Assays : A series of cytotoxicity assays conducted on human cancer cell lines revealed that modifications to the methoxy group enhanced the compound's potency, suggesting that further structural optimization could yield even more effective anticancer agents.

Mechanism of Action

The mechanism of action of 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes or receptors involved in inflammatory and infectious processes. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile
  • 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetic acid
  • 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetamide

Uniqueness

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the pyrimidine ring enhances its potential as a versatile compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.

Biological Activity

2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetohydrazide is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is synthesized through the reaction of 4-(4-methoxyphenyl)pyrimidine-2-thiol with acetohydrazide, typically under reflux conditions in solvents like ethanol or methanol. Its unique structure, featuring a methoxyphenyl group and a pyrimidine ring, suggests diverse applications in medicinal chemistry.

The compound's IUPAC name is 2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylacetohydrazide, with a molecular formula of C13H14N4O2S. It exhibits various chemical reactivity patterns, including oxidation, reduction, and nucleophilic substitution reactions, which contribute to its versatility as a building block in organic synthesis.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that compounds similar to this derivative exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways .
  • Anti-inflammatory Effects : The compound is reported to inhibit the expression of inflammatory mediators such as prostaglandin E₂ and tumor necrosis factor-α, suggesting potential use in treating inflammatory diseases.
  • Antitumor Activity : Similar pyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also exhibit antitumor properties .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various derivatives found that compounds featuring similar structural motifs exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the thioacetohydrazide moiety may enhance antimicrobial potency.

Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound could significantly reduce the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS). This reduction correlates with decreased expression levels of inducible nitric oxide synthase (iNOS), further supporting its role as an anti-inflammatory agent .

Antitumor Studies

In vitro studies on related compounds showed IC50 values indicating potent cytotoxicity against various cancer cell lines. For example, one study reported IC50 values less than those of standard chemotherapeutics like doxorubicin for structurally similar molecules . The presence of electron-donating groups on the phenyl ring was identified as crucial for enhancing activity.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values as low as 0.22 μg/mL
Anti-inflammatoryReduced NO production in LPS-stimulated cells
AntitumorIC50 < standard drugs like doxorubicin

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-19-10-4-2-9(3-5-10)11-6-7-15-13(16-11)20-8-12(18)17-14/h2-7H,8,14H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDSQSMHAQOOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.